molecular formula C6H10FNO2 B13327600 2-Amino-2-(3-fluorocyclobutyl)acetic acid

2-Amino-2-(3-fluorocyclobutyl)acetic acid

Cat. No.: B13327600
M. Wt: 147.15 g/mol
InChI Key: FTRSGBDURNGJFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorocyclobutyl)acetic acid typically involves the reaction of 3-fluorocyclobutanone with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorocyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-fluorocyclobutyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The fluorine atom enhances the compound’s binding affinity and specificity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chlorocyclobutyl)acetic acid
  • 2-Amino-2-(3-bromocyclobutyl)acetic acid
  • 2-Amino-2-(3-methylcyclobutyl)acetic acid

Uniqueness

2-Amino-2-(3-fluorocyclobutyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding interactions compared to its analogs .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

2-amino-2-(3-fluorocyclobutyl)acetic acid

InChI

InChI=1S/C6H10FNO2/c7-4-1-3(2-4)5(8)6(9)10/h3-5H,1-2,8H2,(H,9,10)

InChI Key

FTRSGBDURNGJFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)C(C(=O)O)N

Origin of Product

United States

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